

Application Notes and Protocols for PF-06835919 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06835919 is a potent and selective inhibitor of ketohexokinase (KHK), the primary enzyme responsible for fructose metabolism. Increased fructose consumption is linked to metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). By inhibiting KHK, **PF-06835919** aims to mitigate the detrimental effects of excessive fructose metabolism. These application notes provide detailed protocols for key in vitro assays to characterize the activity and pharmacological profile of **PF-06835919**.

Data Presentation

Table 1: In Vitro Potency of PF-06835919

Target	Assay Type	IC50 (nM)	Reference
Human KHK-C	Biochemical	8.4[1]	Futatsugi et al., 2020
Human KHK-A	Biochemical	66[1]	Futatsugi et al., 2020
Human Hepatocytes	Fructose-1-phosphate reduction	232	Futatsugi et al., 2020
Rat Hepatocytes	Fructose-1-phosphate reduction	2801	Futatsugi et al., 2020

Table 2: In Vitro Metabolic Profile of PF-06835919

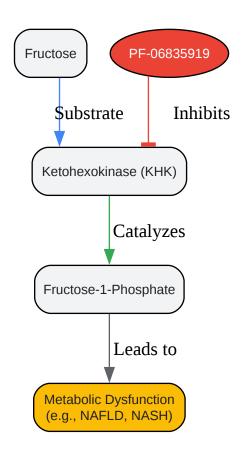
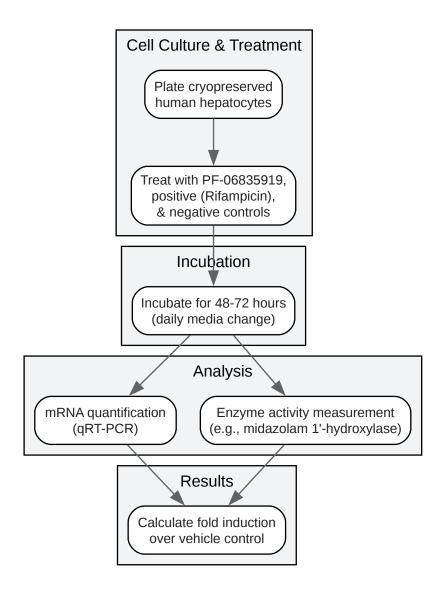

System	Parameter	Enzymes Involved	Contribution	Reference
Human Liver Microsomes	Metabolism	CYP3A, CYP2C8, CYP2C9	Oxidative (58%) [2]	Varma et al., 2022
Human Liver Microsomes	Metabolism	UGT2B7	Acyl Glucuronidation (42%)[2]	Varma et al., 2022

Table 3: In Vitro Transporter Interactions of PF-06835919

Transporter	Interaction	System	Reference
OAT2	Substrate	Transfected Cells	Varma et al., 2022
OATP1B1	Substrate	Transfected Cells	Varma et al., 2022
BCRP	Substrate		Varma et al., 2022
P-glycoprotein	Not a substrate		Varma et al., 2022


Signaling Pathway

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. medchemexpress.com [medchemexpress.com]

- 2. Transporter-Enzyme Interplay in the Pharmacokinetics of PF-06835919, A First-in-class Ketohexokinase Inhibitor for Metabolic Disorders and Non-alcoholic Fatty Liver Disease -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for PF-06835919 In Vitro Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610014#pf-06835919-in-vitro-assay-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com